3,3-Bis(azidomethyl)oxetane
CAS No.: 17607-20-4
Cat. No.: VC13860387
Molecular Formula: C5H8N6O
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17607-20-4 |
|---|---|
| Molecular Formula | C5H8N6O |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | 3,3-bis(azidomethyl)oxetane |
| Standard InChI | InChI=1S/C5H8N6O/c6-10-8-1-5(2-9-11-7)3-12-4-5/h1-4H2 |
| Standard InChI Key | GOPVUFFWLXPUBM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
BAMO (C₅H₈N₆O) features a four-membered oxetane ring with two azidomethyl (-CH₂N₃) groups at the 3-positions. This structure confers high strain energy (from the oxetane ring) and significant energy density (from the azide groups), which decompose exothermically to release nitrogen gas . The compound’s molecular weight is 168.15 g/mol, with a density of 1.3 g/cm³ .
Thermal and Kinetic Stability
BAMO exhibits moderate thermal stability, with decomposition onset temperatures ranging from 150°C to 180°C depending on purity . Differential scanning calorimetry (DSC) reveals an exothermic peak at 210°C (ΔH = -1,200 J/g) , attributed to azide decomposition. Its sensitivity to impact (50 cm, Hammer test) and friction (360 N, BAM friction test) classifies it as a secondary explosive .
Synthesis Methodologies
Solvent-Free Phase-Transfer Catalyzed Azidation
The industrial-scale synthesis of BAMO involves reacting 3,3-bis(chloromethyl)oxetane (BCMO) with sodium azide (NaN₃) in a solvent-free, aqueous phase-transfer system . Key parameters include:
This method eliminates organic solvents, reducing costs and environmental impact. Post-reaction purification via alumina column filtration yields BAMO with >99% purity .
Copolymerization with Glycidyl Azide
To enhance energetic performance, BAMO is copolymerized with glycidyl azide (GAP) via cationic polymerization . A typical process involves:
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Monomer feed: Epichlorohydrin and 3,3-bis(bromomethyl)oxetane (BBrMO) at a 1:1 molar ratio.
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Initiation: Butane-1,4-diol (0.5 mol%) and BF₃·OEt₂ catalyst (1 mol%) at 40°C.
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Azidation: Halogenated copolymer treated with NaN₃ in dimethylformamide (DMF) at 80°C for 12 hours .
The resulting glycidyl azide-*-BAMO copolymer exhibits 15% higher energy content than GAP homopolymer (ΔH = 1,450 J/g vs. 1,260 J/g) .
Direct Azidation of Polybrominated Oxetane
An alternative route avoids handling unstable BAMO monomers by azidating poly(3,3-bis-bromo oxetane) (PBBrMO) in cyclohexanone at 115°C for 6 hours . This method achieves 98% azidation efficiency and reduces sensitivity during processing .
Characterization and Analytical Data
Spectroscopic Analysis
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FTIR: Peaks at 2,100 cm⁻¹ (N₃ stretch), 1,100 cm⁻¹ (C-O-C oxetane), and 2,850–2,950 cm⁻¹ (C-H) .
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¹H NMR (CDCl₃): δ 3.6 ppm (m, 4H, CH₂N₃), δ 4.2 ppm (s, 4H, oxetane CH₂), δ 3.3 ppm (t, 2H, oxetane ring) .
Molecular Weight Distribution
Gel permeation chromatography (GPC) of poly-BAMO shows Mₙ = 3,500–5,000 Da and Đ = 1.8–2.2, indicating moderate polydispersity . Copolymers with GAP exhibit broader distributions (Đ = 2.5–3.0) due to chain-transfer reactions .
Thermal Behavior
| Material | T₅% (°C)* | Tₚ (°C)** | ΔH (J/g) |
|---|---|---|---|
| BAMO monomer | 152 | 210 | -1,200 |
| Poly-BAMO | 175 | 225 | -980 |
| GAP-*-BAMO copolymer | 168 | 232 | -1,450 |
| *5% weight loss temperature (TGA, N₂, 10°C/min) | |||
| **Peak decomposition temperature (DSC) |
Energetic Applications
Solid Rocket Propellants
BAMO-based binders constitute 10–20 wt% of composite propellants, enhancing specific impulse (Iₛ) by 8–12 seconds compared to hydroxyl-terminated polybutadiene (HTPB) . A typical formulation includes:
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70% ammonium perchlorate (oxidizer)
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15% aluminum powder (fuel)
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15% poly-BAMO binder
This system achieves Iₛ = 265 s (vs. 253 s for HTPB) at 70 bar chamber pressure .
Plastic-Bonded Explosives (PBXs)
BAMO terpolymers with ε-caprolactam and tetrahydrofuran improve mechanical strength (tensile strength = 4.2 MPa) and detonation velocity (D = 8,200 m/s) .
Gas Generators
Azide decomposition releases 3.5 L N₂/g BAMO, enabling applications in automotive airbag inflators .
Future Research Directions
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Stabilized monomers: Developing BAMO derivatives with reduced sensitivity via –NO₂ or –NF₂ substituents .
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Bio-derived oxetanes: Synthesizing BAMO analogs from sustainable feedstocks (e.g., lignin-derived diols) .
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Additive manufacturing: 3D printing BAMO-based propellants with gradient energetic compositions .
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